N-(5-amino-2-fluorophenyl)-2-phenylacetamide

Description

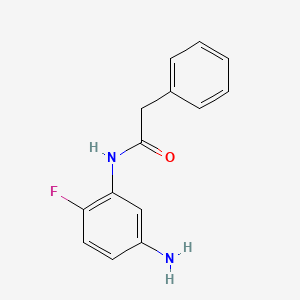

N-(5-Amino-2-fluorophenyl)-2-phenylacetamide is a substituted 2-phenylacetamide derivative characterized by an amino (-NH₂) group at the 5-position and a fluorine atom at the 2-position on the phenyl ring.

Properties

IUPAC Name |

N-(5-amino-2-fluorophenyl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O/c15-12-7-6-11(16)9-13(12)17-14(18)8-10-4-2-1-3-5-10/h1-7,9H,8,16H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQBKPYNSGAUHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-fluorophenyl)-2-phenylacetamide typically involves the reaction of 5-amino-2-fluoroaniline with phenylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-fluorophenyl)-2-phenylacetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and fluoro groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

N-(5-amino-2-fluorophenyl)-2-phenylacetamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-amino-2-fluorophenyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it may interfere with cell signaling pathways .

Comparison with Similar Compounds

Pharmacological Activity and Receptor Selectivity

- (2R)-N-[1-(6-Aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide (Compound A, ): This muscarinic antagonist exhibits high M3 receptor selectivity (Ki = 2.8 nM) over M2 (Ki = 540 nM), attributed to its difluorocyclopentyl and piperidinyl substituents. The compound’s low brain/plasma ratio (0.13 in rats) minimizes central side effects.

- N-(5-Fluoro-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide (): The piperazinyl group introduces basicity and hydrogen-bonding capacity, likely enhancing affinity for neurotransmitter receptors. In contrast, the target compound’s amino group may favor interactions with polar residues in enzymes or receptors, altering selectivity profiles .

Physicochemical Properties

Table 1 compares key properties of selected 2-phenylacetamides:

*LogP values estimated using fragment-based methods.

Biological Activity

N-(5-amino-2-fluorophenyl)-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by the presence of an amino group and a fluorine atom on a phenyl ring. Its molecular formula contributes to its interaction with various biological targets, enhancing its binding affinity and specificity.

Pharmacological Potential

The biological activity of this compound is primarily linked to its potential as a pharmaceutical agent. Research indicates that compounds with similar structures may exhibit:

- Anti-inflammatory properties

- Analgesic effects

- Anticancer activity

These activities are attributed to the compound's ability to modulate enzyme activity and receptor signaling pathways.

Binding Affinity Studies

Interaction studies have shown that this compound can bind effectively to various biological targets, which is crucial for understanding its pharmacological properties. The presence of both amino and fluorine groups enhances the compound's ability to interact with enzymes and receptors involved in disease pathways.

Case Studies and Experimental Data

-

In Vitro Studies :

- A study evaluated the compound's effects on cell lines, revealing significant cytotoxicity against cancer cells, with IC50 values indicating potent activity (e.g., IC50 = 3.38 μM against HT-29 cells) .

- The compound demonstrated anti-inflammatory effects in models of induced inflammation, suggesting potential therapeutic applications in inflammatory diseases.

- In Vivo Studies :

Comparative Analysis with Similar Compounds

To understand the unique aspects of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(5-amino-2-fluorophenyl)-acetamide | Lacks the phenyl moiety | Simpler structure may yield different pharmacokinetics |

| N-(5-amino-2-fluorophenyl)-2-(3,5-dimethylphenoxy)acetamide | Contains additional phenoxy group | Potential for enhanced biological activity due to sterics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.